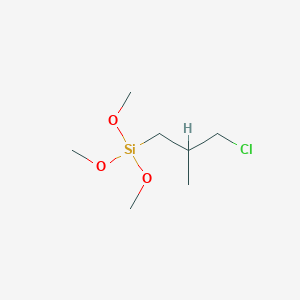

(3-CHLORO-2-METHYLPROPYL)TRIMETHOXYSILANE

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-CHLORO-2-METHYLPROPYL)TRIMETHOXYSILANE is an organosilicon compound with the molecular formula C7H17ClO3Si and a molecular weight of 212.75 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-CHLORO-2-METHYLPROPYL)TRIMETHOXYSILANE typically involves the reaction of 3-chloro-2-methylpropyl chloride with trimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

(3-CHLORO-2-METHYLPROPYL)TRIMETHOXYSILANE undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.

Condensation: The compound can undergo condensation reactions to form siloxane bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.

Condensation: Often facilitated by catalysts such as acids or bases.

Major Products Formed

Substitution Reactions: Products include substituted silanes.

Hydrolysis: Silanols are formed.

Condensation: Siloxanes are the major products.

科学研究应用

(3-CHLORO-2-METHYLPROPYL)TRIMETHOXYSILANE is used in various scientific research applications, including:

Chemistry: As a precursor for the synthesis of other organosilicon compounds.

Biology: In the modification of surfaces for biological assays.

Medicine: Potential use in drug delivery systems.

Industry: Used in the production of coatings, adhesives, and sealants

作用机制

The mechanism of action of (3-CHLORO-2-METHYLPROPYL)TRIMETHOXYSILANE involves its ability to form strong bonds with various substrates. The compound can react with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property is exploited in surface modification and adhesion applications .

相似化合物的比较

Similar Compounds

- (3-Chloropropyl)trimethoxysilane

- (3-Chloro-2-methylpropyl)dimethoxymethylsilane

Uniqueness

(3-CHLORO-2-METHYLPROPYL)TRIMETHOXYSILANE is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in applications requiring precise surface modifications and strong adhesion properties .

生物活性

(3-Chloro-2-methylpropyl)trimethoxysilane (CPTMO) is an organosilicon compound with significant applications in materials science and potential implications for biological systems. This article reviews the biological activity of CPTMO, focusing on its toxicological effects, mutagenicity, and environmental impact based on diverse research findings.

Chemical Structure and Properties

CPTMO is characterized by the presence of a chlorinated propyl group and three methoxy groups attached to silicon. Its chemical formula is C₇H₁₅ClO₃Si, and it has a molecular weight of 196.73 g/mol. The compound is known for its ability to form strong bonds between organic and inorganic materials, which is crucial in various industrial applications.

CPTMO acts primarily as a silane coupling agent. Upon hydrolysis, it forms silanols that can condense with other silanols or bind to hydroxyl groups on inorganic surfaces. This reaction enhances adhesion properties, making it valuable in composite material formulations.

Acute and Chronic Toxicity

Research indicates that CPTMO exhibits moderate toxicity in biological systems. In a 28-day inhalation study on rats, histopathological changes were observed in the adrenal glands, kidneys, liver, and urinary bladder at concentrations as low as 10 ppm (81 mg/m³). The lowest observed effect level (LOEL) was established at 100 ppm (814 mg/m³), while the no observed adverse effect level (NOAEL) was determined to be 5 ppm (41 mg/m³) .

Mutagenicity

CPTMO has shown mutagenic properties in vitro. It tested positive in bacterial mutation assays and mouse lymphoma mutagenesis assays when metabolic activation was present. However, it did not induce micronuclei in vivo, indicating a complex interaction with biological systems that may depend on exposure conditions .

Environmental Impact

CPTMO's environmental toxicity has been evaluated through various aquatic toxicity studies. The 48-hour EC50 value for Daphnia magna was determined to be 869 mg/L under static conditions, indicating moderate toxicity to aquatic organisms . Additionally, studies have shown that the compound rapidly hydrolyzes in the environment, leading to the formation of potentially harmful silanol derivatives.

Case Study 1: Inhalation Toxicity in Rats

A significant study involved repeated inhalation exposure of rats to CPTMO. Clinical signs included dose-related decreases in body weight and organ weight changes at higher concentrations. The study concluded that while CPTMO poses risks at elevated exposures, its effects are concentration-dependent .

Case Study 2: Aquatic Toxicity Assessment

In a semi-static study with rainbow trout (Oncorhynchus mykiss), the LC50 for trimethylsilanol—predicted from CPTMO hydrolysis—was found to be 271 mg/L. This suggests that while CPTMO itself may have lower direct toxicity, its degradation products can be significantly harmful to aquatic life .

Summary of Findings

The biological activity of this compound presents a complex profile characterized by:

- Moderate Toxicity: Demonstrated through inhalation studies with observable effects at low concentrations.

- Mutagenicity: Positive results in vitro but negative outcomes in vivo suggest a need for careful risk assessment.

- Environmental Concerns: Moderate toxicity to aquatic organisms highlights potential ecological impacts.

Tables of Key Data

| Parameter | Value/Description |

|---|---|

| Molecular Weight | 196.73 g/mol |

| LOEL | 100 ppm (814 mg/m³) |

| NOAEL | 5 ppm (41 mg/m³) |

| In Vitro Mutagenicity | Positive in bacterial assays |

| Aquatic EC50 (Daphnia) | 869 mg/L |

| Aquatic LC50 (Rainbow Trout) | 271 mg/L |

属性

IUPAC Name |

(3-chloro-2-methylpropyl)-trimethoxysilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17ClO3Si/c1-7(5-8)6-12(9-2,10-3)11-4/h7H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBWSQWFKWFAIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[Si](OC)(OC)OC)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。